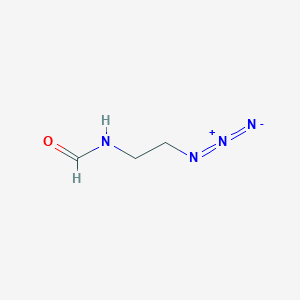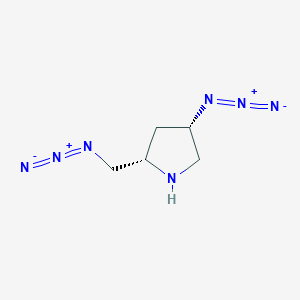![molecular formula C20H25N3O B14186154 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one CAS No. 919119-14-5](/img/structure/B14186154.png)
1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C14H20N2O It is known for its complex structure, which includes a piperidine ring, an ethanone group, and a methyl(phenyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylamine with piperidin-1-yl ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one include:
- 1-(4-amino-2-hydroxyphenyl)ethan-1-one
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
Uniqueness
Its structure allows for versatile reactivity and the formation of a wide range of derivatives, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
919119-14-5 |
|---|---|
Formule moléculaire |
C20H25N3O |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-[4-[2-(N-methylanilino)anilino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O/c1-16(24)23-14-12-17(13-15-23)21-19-10-6-7-11-20(19)22(2)18-8-4-3-5-9-18/h3-11,17,21H,12-15H2,1-2H3 |
Clé InChI |
WRALKEZQBOWOIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2N(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)









![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
